Stereochemical Identity: (Z)- vs. (E)-2-Decene-4,6,8-triyn-1-ol — Natural Occurrence and Source Specificity
The (Z)-isomer (cis-dehydromatricarianol) and (E)-isomer (trans-dehydromatricarianol) display markedly different natural occurrence patterns. The (Z)-isomer was first reported as a new natural product specifically from the basidiomycete Fistulina hepatica, whereas the (E)-isomer is described in the same study as 'the most widespread fungal polyacetylene,' occurring across multiple basidiomycete genera [1]. In a systematic survey of polyacetylene production patterns across fungal species, the trans (E)-isomer was identified as the major polyacetylene in all examined species, with the cis (Z)-isomer being notably restricted to F. hepatica among the fungi surveyed [1]. This source-restricted distribution constitutes a chemotaxonomic signature: procurement of the (Z)-isomer specifically enables studies of F. hepatica secondary metabolism or the use of this compound as a species-specific biomarker, applications for which the (E)-isomer cannot substitute [1].
| Evidence Dimension | Natural occurrence and distribution across fungal species |
|---|---|
| Target Compound Data | (Z)-isomer: Isolated as a natural product specifically from Fistulina hepatica; restricted distribution |
| Comparator Or Baseline | (E)-isomer: Described as 'the most widespread fungal polyacetylene'; major polyacetylene across multiple basidiomycete species including Tricholoma grammopodium, T. paneolum, Merulius lacrymans, Coprinus quadrifidus, Lyophyllum decastes, Lentinus lepideus, Leucopaxillus giganteus, Peniophora resinosa, and Hypsizygus marmoreus |
| Quantified Difference | Qualitative: restricted (Z) vs. widespread (E) natural occurrence; (E)-isomer is the dominant polyacetylene in all surveyed fungal species where it occurs |
| Conditions | Isolation and structural characterisation from fungal fruiting bodies and mycelial cultures; stereochemistry confirmed by spectroscopic methods |
Why This Matters
The restricted natural occurrence of the (Z)-isomer makes it essential for Fistulina hepatica-specific metabolomic studies and chemotaxonomic marker development, while the (E)-isomer cannot serve as a species-selective probe.
- [1] Jones, E. R. H., Lowe, G., & Shannon, P. V. R. (1966). Natural acetylenes. Part XX. Tetra-acetylenic and other metabolites from Fistulina hepatica (Huds) Fr. Journal of the Chemical Society C, 139–144. DOI: 10.1039/J39660000139. View Source
